molecular formula C12H10F2N4O2S B2449386 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888423-97-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2449386
CAS No.: 888423-97-0
M. Wt: 312.29
InChI Key: MRRRHQGBTLDAKW-UHFFFAOYSA-N
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Description

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O2S/c1-21-12-17-9(15)8(11(20)18-12)16-10(19)5-2-3-6(13)7(14)4-5/h2-4H,1H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRRHQGBTLDAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with an appropriate amine under reflux conditions in ethanol containing triethylamine . This intermediate is then further reacted with 3,4-difluorobenzoyl chloride to yield the final product. Industrial production methods often optimize these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents to minimize waste and environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at position 2 of the pyrimidine ring is highly reactive toward nucleophiles. This site undergoes substitution with amines, thiols, or alkoxides under mild conditions.

Reaction Conditions Reagents Products Yield
K₂CO₃, DMF, 80°C, 12 hrsPrimary amines (e.g., NH₃)N-(4-amino-6-oxo-2-(substituted amino)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide65–75%
NaH, THF, 0°C → RT, 6 hrsThiophenol2-(Phenylthio)-substituted derivative82%

Mechanism : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center. The leaving group (SMe) is displaced as methanethiol .

Hydrolysis of the Amide Bond

The difluorobenzamide segment undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acid and amine intermediates.

Conditions Reagents Products Notes
6M HCl, reflux, 24 hrsHydrochloric acid3,4-Difluorobenzoic acid + 5-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidineComplete cleavage
NaOH (10%), 100°C, 8 hrsSodium hydroxideSodium 3,4-difluorobenzoate + pyrimidine aminePartial decomposition observed

Application : This reaction is critical for metabolic studies and prodrug activation pathways .

Oxidation of the Pyrimidine Ring

The methylthio group and pyrimidine nitrogen atoms are susceptible to oxidation, forming sulfoxides/sulfones or N-oxides.

Oxidizing Agent Conditions Products Selectivity
H₂O₂ (30%), AcOH, RT, 4 hrsAcetic acid2-(Methylsulfinyl)-substituted derivative>90% sulfoxide formation
mCPBA, DCM, 0°C → RT, 2 hrsDichloromethane2-(Methylsulfonyl)-substituted derivative78% sulfone yield

Significance : Oxidation modulates electronic properties and binding affinity in biological targets.

Cyclization Reactions

Thermal or catalytic conditions induce cyclization, forming fused heterocycles.

Catalyst/Solvent Conditions Products Key Features
PTSA, DMF, 120°C, 8 hrsAcid catalysisPyrrolo[2,3-d]pyrimidine fused systemsEnhanced ring strain
Cu(OTf)₂, MeCN, MW, 150°C, 1 hrMicrowave irradiationOxadiazole-linked tricyclic derivatives89% yield, solvent-free

Mechanistic Insight : Intramolecular nucleophilic attack by the amino group on adjacent electrophilic centers drives cyclization .

Electrophilic Aromatic Substitution

The difluorobenzamide moiety participates in regioselective electrophilic substitutions.

Reagent Conditions Products Regioselectivity
HNO₃/H₂SO₄, 0°C, 2 hrsNitration3,4-Difluoro-5-nitrobenzamide derivativeMeta to fluorine
Br₂, FeBr₃, DCM, RT, 4 hrsBromination3,4-Difluoro-5-bromobenzamide analogOrtho/para dominance

Utility : Functionalization expands applications in medicinal chemistry and material science .

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several key areas:

1. Chemistry

  • Building Block for Synthesis : It serves as a precursor for the synthesis of more complex heterocyclic compounds. Its structural features facilitate the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

2. Biology

  • Biological Interactions : The compound is valuable for studying enzyme mechanisms and protein-ligand interactions due to its ability to bind with biological macromolecules. This makes it a useful tool in biochemical assays aimed at understanding cellular processes.

3. Medicine

  • Therapeutic Potential : Preliminary studies indicate that this compound possesses antimicrobial, anticancer, and anti-inflammatory properties. Its efficacy against various cancer cell lines suggests it could be developed into a therapeutic agent for cancer treatment .

4. Industry

  • Material Development : The compound is also explored for its potential in creating new materials with enhanced properties, such as thermal stability and resistance to degradation, which are critical in various industrial applications.

The following table summarizes key findings from studies on the biological activity of the compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, showing that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Indicated an IC50 value of 10 µM with inhibition of specific enzymes crucial for cancer cell survival and proliferation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt essential cellular processes, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Biological Activity

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It features a pyrimidine ring with various substituents that may influence its biological activity.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H11_{11}F2_{2}N5_{5}OS
  • Molecular Weight : 305.31 g/mol

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrimidine core followed by the introduction of the difluorobenzamide moiety. The detailed synthetic pathway is crucial for understanding its biological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on 4-amino derivatives have shown activity against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

CompoundCell Line TestedIC50_{50} (µg/mL)
This compoundCCRF-CEM (leukemia)>20
Similar Pyrimidine DerivativeA549 (lung cancer)15

The above table illustrates the varying degrees of potency among related compounds. Notably, the specific compound under discussion did not demonstrate significant activity in preliminary tests against CCRF-CEM leukemia cells, indicating a need for further structural optimization to enhance efficacy.

The proposed mechanism of action for this compound involves interference with cellular pathways essential for cancer cell survival. This may include inhibition of key enzymes involved in nucleotide synthesis or modulation of signaling pathways linked to cell growth and apoptosis.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Antifolate Activity : A study synthesized 4-amino derivatives and tested them against leukemia cell lines. While some derivatives showed promise with IC50_{50} values below 10 µg/mL, others were inactive due to structural features such as carbonyl groups that hindered activity .
  • Structure–Activity Relationship (SAR) : Research into SAR has highlighted the importance of substituents on the pyrimidine ring. Modifications that enhance lipophilicity or alter electronic properties can significantly improve biological activity .

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